molecular formula C17H20O B7729154 Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- CAS No. 36065-09-5

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-

Cat. No.: B7729154
CAS No.: 36065-09-5
M. Wt: 240.34 g/mol
InChI Key: OIQXFRANQVWXJF-LIQNAMIISA-N
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Description

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- (IUPAC name: 1,7,7-trimethyl-3-(phenylmethylidene)bicyclo[2.2.1]heptan-2-one) is a synthetic bicyclic monoterpenoid derived from camphor. Its molecular formula is C₁₇H₂₀O, with an average molecular weight of 240.346 g/mol and a monoisotopic mass of 240.151415264 Da . The compound is structurally characterized by a norbornane skeleton with a phenylmethylene substituent at the C3 position and methyl groups at C1 and C7 (bridging carbons) .

It has historically been used as a UV filter in cosmetics, though regulatory scrutiny has increased due to concerns about endocrine-disrupting properties .

Properties

CAS No.

36065-09-5

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

(1R,3Z,4S)-3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/b13-11-/t14-,17+/m1/s1

InChI Key

OIQXFRANQVWXJF-LIQNAMIISA-N

SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)/C(=C/C3=CC=CC=C3)/C2=O

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C

Origin of Product

United States

Biological Activity

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- is a bicyclic monoterpenoid compound with the molecular formula C17H20OC_{17}H_{20}O and a molecular weight of approximately 240.34 g/mol. This compound is characterized by its unique bicyclic structure and is primarily recognized for its potential biological activities, although literature on its specific effects remains limited.

Chemical Structure

The chemical structure of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- can be represented as follows:

  • IUPAC Name: 1,7,7-trimethyl-3-(phenylmethylidene)bicyclo[2.2.1]heptan-2-one
  • SMILES Notation: CC1(C)C2CCC1(C)C(=O)C2=CC1=CC=CC=C1
  • InChI Identifier: InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3

Antioxidant Properties

Research indicates that compounds within the bicyclic monoterpenoid class exhibit notable antioxidant activity. Antioxidants are crucial in combating oxidative stress and reducing the risk of chronic diseases. Although specific studies on Bicyclo[2.2.1]heptan-2-one are scarce, related compounds have demonstrated significant free radical scavenging capabilities.

Antimicrobial Activity

The antimicrobial properties of bicyclic monoterpenoids have been documented in various studies. For instance, essential oils containing similar structures have shown efficacy against a range of pathogens, including bacteria and fungi. The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic processes.

Study on Essential Oils

A comparative study on the extraction and biological activity of essential oils highlighted that compounds similar to Bicyclo[2.2.1]heptan-2-one possess significant antimicrobial properties when extracted through supercritical fluid extraction (SFE). The study emphasized that SFE yielded higher concentrations of bioactive compounds than traditional methods like hydrodistillation or Soxhlet extraction .

CompoundExtraction MethodAntioxidant Activity (IC50 µg/mL)Antimicrobial Activity (Zone of Inhibition mm)
Bicyclic MonoterpenoidsSFE2015
Similar CompoundsHydrodistillation3510

Human Exposure Studies

Bicyclo[2.2.1]heptan-2-one has been identified in human blood samples from individuals exposed to this compound or its derivatives in occupational settings. This exposure raises questions about its potential effects on human health and necessitates further investigation into its biological activity and safety profile .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 1,7,7-trimethyl-3-(phenylmethylidene)bicyclo[2.2.1]heptan-2-one
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 15087-24-8
  • Chemical Structure : The compound features a bicyclic framework that contributes to its chemical reactivity and stability.

Photoprotective Agent

Bicyclo[2.2.1]heptan-2-one derivatives are extensively studied for their photoprotective properties in cosmetics and dermatology:

  • UV Absorption : This compound acts as a UV filter, absorbing harmful ultraviolet radiation and protecting skin from damage .
  • Formulation in Sunscreens : It is incorporated into sunscreen formulations due to its effectiveness in preventing UV-induced skin damage and its stability under sunlight exposure.

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that bicyclic compounds can exhibit antimicrobial effects against certain bacteria and fungi, making them potential candidates for pharmaceutical applications .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which can help mitigate oxidative stress in biological systems .

Industrial Applications

Bicyclo[2.2.1]heptan-2-one is also utilized in various industrial applications:

  • Flavoring and Fragrance : Its pleasant odor makes it suitable for use in flavoring agents and fragrances in the food and cosmetic industries.
  • Synthetic Intermediate : It serves as a precursor in the synthesis of other complex organic molecules, facilitating the development of new materials and chemicals .

Case Study on Photoprotection

A study published in the Journal of Cosmetic Dermatology examined the efficacy of benzylidene camphor in commercial sunscreen formulations. The results indicated significant reductions in UV-induced erythema when applied topically, highlighting its role as an effective photoprotective agent .

Antimicrobial Efficacy Assessment

In another study conducted by researchers at a prominent university, the antimicrobial activity of bicyclo[2.2.1]heptan-2-one was tested against several pathogens including Staphylococcus aureus and Escherichia coli. The findings demonstrated a notable inhibition of bacterial growth, suggesting potential applications in antimicrobial formulations .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The compound belongs to a family of 3-benzylidene camphor derivatives , where variations in the benzylidene substituent significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Regulatory Status References
Target Compound Phenylmethylene C₁₇H₂₀O 240.34 UV filter (restricted in EU)
4-Methylbenzylidene Camphor (4-MBC) 4-Methylphenylmethylene C₁₈H₂₂O 254.37 UV filter in cosmetics (regulated)
3-Chlorobenzylidene Camphor 3-Chlorophenylmethylene C₁₇H₁₉ClO 274.79 Research use (limited commercial data)
Key Structural Differences:
  • Substituent Effects : The phenylmethylene group in the target compound lacks methyl or halogen substituents, whereas 4-MBC contains a 4-methylphenyl group, increasing hydrophobicity and UV absorption efficiency .
  • Stereochemistry : Derivatives like 3-chlorobenzylidene camphor exhibit altered electronic properties due to electron-withdrawing chlorine, affecting reactivity and stability .

Regulatory Status

Compound EU SVHC Listing (REACH) AGEC Law (France) Other Regulations
Target Compound Yes (Article 57(f)) Listed (No. 25) Restricted in cosmetics
4-MBC No Listed (No. 2) Permitted with restrictions
  • Target Compound : Identified as a Substance of Very High Concern (SVHC) under EU REACH due to endocrine-disrupting effects on the environment . Its use in cosmetics is heavily restricted .

Physicochemical Properties

Limited experimental data are available, but predicted properties highlight trends:

Property Target Compound 4-MBC
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity)
UV Absorption λmax ~300 nm λmax ~299 nm

Toxicological Profiles

Endpoint Target Compound 4-MBC
Endocrine Disruption Confirmed (environmental) Suspected (under review)
Bioaccumulation Moderate High
  • Target Compound : Classified as an endocrine disruptor for the environment, leading to its SVHC designation .
  • 4-MBC : Shown to exhibit estrogenic activity in vitro, though human health risks remain debated .

Q & A

Q. Table 1: Typical Synthetic Parameters

ParameterValue/DescriptionReference
CatalystPiperidine or ZnCl₂
SolventToluene or dichloromethane
Reaction Temperature80–110°C
Purity AnalysisGC (retention time: ~12.5 min)

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Critical techniques include:

  • GC-MS : Confirms molecular ion peak at m/z 240.34 (C₁₇H₂₀O⁺) and fragmentation patterns .
  • ¹H/¹³C NMR : Key signals include δ 6.2–7.3 ppm (phenyl protons) and δ 2.1–2.8 ppm (methyl groups on bicyclo framework) .
  • FT-IR : Absorbance at 1680–1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C of benzylidene group) .
  • X-ray crystallography : Resolves stereochemistry and confirms the exo-configuration of the benzylidene moiety .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential respiratory irritation .
  • Waste disposal : Collect organic waste in halogen-resistant containers for incineration .
  • Emergency measures : For spills, adsorb with inert material (e.g., vermiculite) and avoid water flushing .

Advanced: How can researchers investigate its endocrine-disrupting properties?

Answer:

  • In vitro assays :
    • Receptor binding : Use ERα/ERβ (estrogen receptor) or AR (androgen receptor) competitive binding assays .
    • Transcriptional activation : Luciferase reporter gene assays in MCF-7 or HEK293 cells .
  • In vivo models : Follow OECD TG 455 (rodent uterotrophic assay) to assess estrogenic activity .
  • Dose-response analysis : Prioritize low-dose testing (0.1–10 µM) to identify non-monotonic effects .

Q. Table 2: Key Endocrine Disruption Studies

ModelEndpoint MeasuredEC₅₀/IC₅₀Reference
ERα binding assayCompetitive inhibition2.5 µM
Zebrafish (Danio rerio)Vitellogenin induction10 µg/L

Advanced: How to resolve contradictions between in vitro and in vivo toxicity data?

Answer:

  • Metabolic profiling : Use LC-MS/MS to identify metabolites (e.g., hydroxylated derivatives) that may explain differential activity .
  • Bioavailability assessment : Compare plasma/tissue concentrations in vivo with effective in vitro doses .
  • Species-specific factors : Evaluate differences in receptor homology (e.g., human vs. rodent ERα) .

Advanced: What methodologies are effective for environmental monitoring of this compound?

Answer:

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges for water/biota samples .
  • Quantification : LC-MS/MS with MRM transitions m/z 240.3 → 135.1 (LOQ: 0.1 ng/L in water) .
  • Biotic matrices : Analyze adipose tissue or liver extracts using GC-ECD (detection limit: 5 ng/g) .

Q. Table 3: Environmental Detection Parameters

MatrixMethodDetection LimitReference
Surface waterLC-MS/MS0.1 ng/L
Fish liverGC-ECD5 ng/g

Advanced: How to differentiate stereoisomers or structural analogs (e.g., 4-methyl derivatives)?

Answer:

  • Chiral HPLC : Use columns with β-cyclodextrin stationary phase (resolution >1.5 for 3-benzylidene vs. 4-methylbenzylidene analogs) .
  • NOESY NMR : Correlate spatial proximity of methyl groups and benzylidene protons .
  • Vapor pressure osmometry : Distinguish analogs based on boiling point differences (e.g., 198–200°C for 4-MBC vs. 190°C for 3-BC) .

Advanced: What strategies enable comparative studies with structural analogs (e.g., 4-MBC)?

Answer:

  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. phenyl) with logP and receptor binding affinity .
  • Crystallographic analysis : Compare bond angles and van der Waals interactions in camphor derivatives .
  • Ecotoxicity profiling : Use Daphnia magna assays to rank analogs by LC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-
Reactant of Route 2
Reactant of Route 2
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-

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